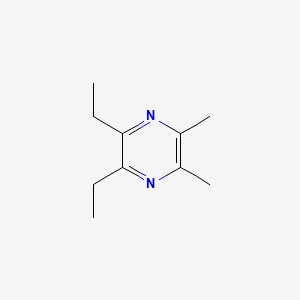
2,3-Diethyl-5,6-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various food products, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic flavors of these products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This reaction is commonly used in the food industry to produce flavor compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-5,6-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds in food.
Biology: The compound’s interactions with biological systems are studied to understand its effects on flavor perception and potential health benefits.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Wirkmechanismus
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flavor perception, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a distinct aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,3-Diethyl-5,6-dimethylpyrazine can be compared with other similar compounds in the pyrazine family:
2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame, this compound has a similar structure but different flavor characteristics.
2,3-Dimethylpyrazine: Commonly found in roasted foods, it shares some sensory properties with this compound but differs in its molecular structure.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented soybeans and cocoa beans, this compound has a more complex structure and distinct aroma.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which contribute to its characteristic flavor profile and make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
106060-96-2 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(N=C1CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





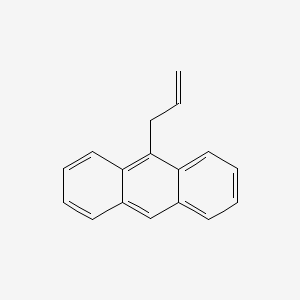
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)

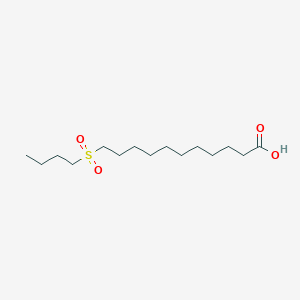
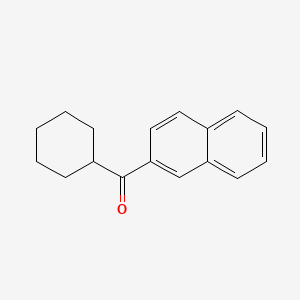
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)


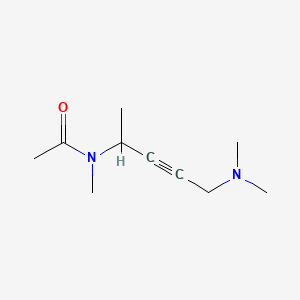

![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)
